molecular formula C9H12N4O B12867487 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile

4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile

Cat. No.: B12867487
M. Wt: 192.22 g/mol
InChI Key: WZUKVMCBPNPEST-FSPLSTOPSA-N
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Description

4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an amino group, a hydroxycyclopentyl group, and a pyrazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of a starting material, followed by selective deprotection and subsequent reactions to introduce the amino and pyrazole groups . The reaction conditions often include the use of specific reagents such as diisobutylaluminium hydride (DIBAH) for the reduction steps and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminium hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile exerts its effects involves interactions with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-((1R,2S)-2-hydroxycyclopentyl)-1H-pyrazole-3-carbonitrile
  • 4-Amino-5-(hydroxymethyl)-cyclopentane-1,2,3-triol
  • 4-Amino-5-fluoro-2-oxo-1(2H)-pyrimidinyl

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which allows for specific interactions with biological targets and versatile chemical reactivity .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

4-amino-5-[(1R,2S)-2-hydroxycyclopentyl]-1H-pyrazole-3-carbonitrile

InChI

InChI=1S/C9H12N4O/c10-4-6-8(11)9(13-12-6)5-2-1-3-7(5)14/h5,7,14H,1-3,11H2,(H,12,13)/t5-,7-/m0/s1

InChI Key

WZUKVMCBPNPEST-FSPLSTOPSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)O)C2=C(C(=NN2)C#N)N

Canonical SMILES

C1CC(C(C1)O)C2=C(C(=NN2)C#N)N

Origin of Product

United States

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